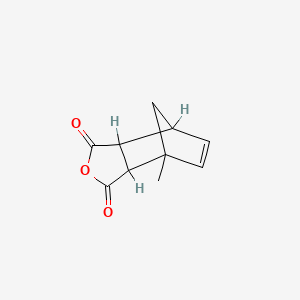

Nadic methyl anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Applications:

NMA, also known as Methyl Nadic Anhydride, is a chemical compound with the formula C₁₀H₁₀O₃. It is a colorless to pale yellow liquid and exists as a mixture of two isomers. NMA can be synthesized through the Diels-Alder reaction between maleic anhydride and cyclopentadiene, followed by methylation [].

Curing Agent in Polymer Composites:

One of the primary applications of NMA in scientific research is as a curing agent in the preparation of various polymer composites. NMA reacts with epoxy resins to form crosslinked networks, leading to improved mechanical properties, thermal stability, and chemical resistance []. Research has shown the effectiveness of NMA in the development of:

- Vertically aligned and penetrated carbon nanotube/polymer films []. These films exhibit enhanced electrical conductivity and mechanical strength, making them promising candidates for electronic and structural applications.

Synthesis of Functionalized Resins:

NMA has also been explored in the synthesis of functionalized resins with specific properties. For instance, research describes the use of NMA in the preparation of methyl nadimides endcapped resins based on tris(3-aminophenyl)phosphine oxide []. These resins exhibit flame retardant properties and potential applications in fire-resistant materials.

Ongoing Research:

NMA continues to be explored in various scientific research areas. Researchers are investigating its potential in:

- Development of novel high-performance polymers

- Synthesis of new functional materials with specific properties

Nadic methyl anhydride is a colorless to pale yellow liquid that is classified as an alicyclic anhydride. Its chemical formula is C₁₀H₁₀O₃, and it is also known by other names such as methyl-5-norbornene-2,3-dicarboxylic anhydride. This compound is primarily used as a hardener for epoxy resins and is known for its ability to enhance the mechanical properties of cured materials. Nadic methyl anhydride reacts with water to form phthalic acids, releasing heat in the process, which indicates its exothermic nature .

Biologically, nadic methyl anhydride exhibits irritant properties. It can cause skin and eye irritation upon contact and may lead to respiratory sensitization if inhaled. Studies indicate that it can trigger allergic reactions in sensitive individuals, making it essential to handle this compound with care in laboratory or industrial settings . The acute toxicity levels for oral ingestion in rats have been reported at an LD50 of approximately 914 mg/kg .

Nadic methyl anhydride can be synthesized through several methods:

- Diels-Alder Reaction: This method involves the reaction between maleic anhydride and cyclopentadiene to form a Diels-Alder adduct, which is subsequently dehydrated to yield nadic methyl anhydride.

- Oxidation of Norbornene Derivatives: Starting from norbornene derivatives, oxidation processes can be employed to introduce carbonyl functionalities leading to the formation of the anhydride.

- Thermal Rearrangement: Heat-induced rearrangement of certain precursors can also generate nadic methyl anhydride through intramolecular cyclization reactions.

These synthesis methods highlight the versatility of this compound's production from various organic precursors .

Nadic methyl anhydride finds extensive applications across various industries:

- Epoxy Resin Curing: It is predominantly used as a hardener for epoxy resins, especially in applications requiring high thermal resistance and mechanical strength.

- Composite Materials: The compound enhances the properties of fiber-reinforced composites used in aerospace and automotive sectors.

- Adhesives and Sealants: Due to its excellent bonding capabilities, nadic methyl anhydride is utilized in formulating high-performance adhesives .

Research indicates that nadic methyl anhydride can interact with various chemical agents. Its reactivity with water leads to hydrolysis, producing phthalic acids which can further participate in polymerization reactions. Interaction studies have shown that when combined with specific epoxy resins, it significantly improves the thermal stability and mechanical properties of the cured products. Additionally, its potential for causing respiratory sensitization necessitates careful handling and assessment during use .

Several compounds share similarities with nadic methyl anhydride in terms of structure and application:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Maleic Anhydride | C₄H₂O₃ | More reactive; commonly used in unsaturated polyester resins. |

| Phthalic Anhydride | C₈H₄O₃ | Widely used in plasticizers; less thermally stable than nadic methyl anhydride. |

| Succinic Anhydride | C₄H₂O₃ | Used in polyamide synthesis; less complex structure compared to nadic methyl anhydride. |

| Hexahydrophthalic Anhydride | C₈H₁₄O₃ | Offers improved flexibility; used in similar applications but has different curing characteristics. |

Nadic methyl anhydride's unique structure allows it to offer specific advantages in terms of thermal stability and mechanical performance when compared to these similar compounds .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (57.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (42.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (75.9%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (17.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (25.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (11.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H334 (99.64%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (25.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard